1-[2,4-Bis(3,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone
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Overview
Description
1-[2,4-BIS(3,4-DICHLOROPHENYL)-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes multiple dichlorophenyl groups and a tetrahydropyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4-BIS(3,4-DICHLOROPHENYL)-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with appropriate amines and ketones under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to ensure the desired purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2,4-BIS(3,4-DICHLOROPHENYL)-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: Halogen atoms in the dichlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2,4-BIS(3,4-DICHLOROPHENYL)-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2,4-BIS(3,4-DICHLOROPHENYL)-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism.
Comparison with Similar Compounds
- 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one
- 2,4-Dichloroacetophenone
Comparison: Compared to similar compounds, 1-[2,4-BIS(3,4-DICHLOROPHENYL)-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE is unique due to its tetrahydropyrimidinyl moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H16Cl4N2O |
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Molecular Weight |
430.1 g/mol |
IUPAC Name |
1-[2,4-bis(3,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C19H16Cl4N2O/c1-9-17(10(2)26)18(11-3-5-13(20)15(22)7-11)25-19(24-9)12-4-6-14(21)16(23)8-12/h3-8,18-19,24-25H,1-2H3 |
InChI Key |
FOUPCSKNFATMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl)C(=O)C |
Origin of Product |
United States |
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